1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one
Overview
Description
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C28H38N2O2 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Use in Oncology and Diagnostics
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one, known as PB28, has been identified as a promising candidate for therapeutic and diagnostic applications in oncology. Modifications to reduce its lipophilicity have been explored to enhance its utility in this field, particularly in the development of positron emission tomography (PET) radiotracers. These analogues show potential for entry into tumor cells and have been evaluated for their affinity within receptor subtypes, with one compound displaying significant σ2 selectivity and moderate activity at the P-gp efflux pump (Abate et al., 2011).
Anti-Cancer and Molecular Docking Investigations
The compound has been involved in studies related to its anti-cancer activity, particularly against bone cancer. Research includes the synthesis and evaluation of its structure and molecular docking to understand its potential antiviral activity by calculating binding sites for specific proteins (Lv et al., 2019).
Bioactivity Studies
It has also been the subject of bioactivity studies, where analogs and derivatives have been synthesized and evaluated for their cytotoxic, anticancer, and enzyme inhibitory effects. These studies contribute to understanding the compound's potential as a lead for further drug development (Gul et al., 2019).
PET Imaging and Serotonin Receptors
Research into PET imaging of serotonin receptors has utilized derivatives of this compound. Comparative studies with other radioligands have been conducted to evaluate their potential in quantifying receptors in human subjects, contributing to the understanding of neurological conditions (Choi et al., 2015).
Synthesis and In Vivo Evaluation for Sigma-2 Receptors
The compound's synthesis and in vivo evaluation as a PET radioligand for studying sigma-2 receptors have been explored. These studies provide insights into its properties and potential limitations for brain studies using PET (Kassiou et al., 2005).
Properties
IUPAC Name |
1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHRYDXBSTHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430946 | |
Record name | 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228418-79-9 | |
Record name | 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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